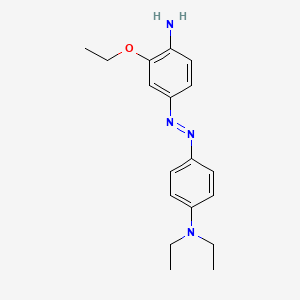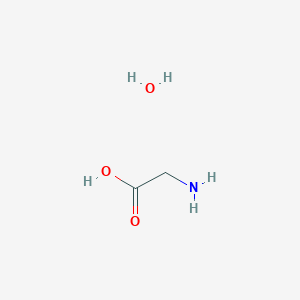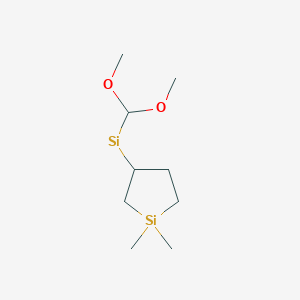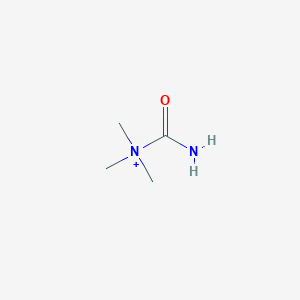
Ethyl N-acetyl-4-methylbenzene-1-carboximidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-acetyl-4-methylbenzene-1-carboximidate is an organic compound with a complex structure that includes an ethyl group, an acetyl group, a methylbenzene ring, and a carboximidate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-acetyl-4-methylbenzene-1-carboximidate typically involves multiple steps:
Formation of the Benzene Ring Substituent:
Introduction of the Carboximidate Group: The acetyl group is then converted to an imidate via reaction with ethylamine under acidic conditions, forming this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. The process would include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-acetyl-4-methylbenzene-1-carboximidate can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid.
Reduction: The imidate group can be reduced to an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-methylbenzoic acid.
Reduction: Formation of Ethyl N-acetyl-4-methylbenzene-1-amine.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Ethyl N-acetyl-4-methylbenzene-1-carboximidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Ethyl N-acetyl-4-methylbenzene-1-carboximidate exerts its effects involves interactions with various molecular targets:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways.
Chemical Reactivity: The functional groups present in the compound allow it to participate in a variety of chemical reactions, influencing its behavior in biological systems.
Comparación Con Compuestos Similares
Ethyl N-acetyl-4-methylbenzene-1-carboximidate can be compared with other similar compounds such as:
Ethyl N-acetylbenzene-1-carboximidate: Lacks the methyl group on the benzene ring, resulting in different reactivity and applications.
Mthis compound: Substitutes the ethyl group with a methyl group, affecting its physical and chemical properties.
Ethyl N-acetyl-4-chlorobenzene-1-carboximidate:
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
132033-35-3 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
ethyl N-acetyl-4-methylbenzenecarboximidate |
InChI |
InChI=1S/C12H15NO2/c1-4-15-12(13-10(3)14)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3 |
Clave InChI |
KYQBXQMGPGHQBU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=NC(=O)C)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14280889.png)
![1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14280897.png)
![(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol](/img/structure/B14280902.png)
![(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B14280904.png)


![Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane](/img/structure/B14280937.png)
![Zinc, bromo[(trimethylsilyl)ethynyl]-](/img/structure/B14280943.png)
![2-[(Dimethylarsanyl)(dimethyl)silyl]-N,N-dimethylethan-1-amine](/img/structure/B14280944.png)


![Ethanone, 1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14280966.png)


